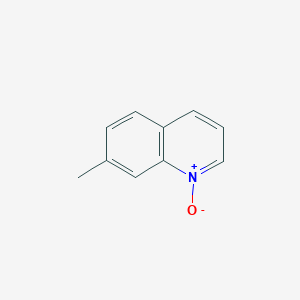
7-Methylquinoline 1-oxide
Overview
Description
7-Methylquinoline 1-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
7-Methylquinoline 1-oxide exhibits several biological activities, making it a subject of extensive research. Key areas of interest include:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has been evaluated for its efficacy against strains like Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound in developing new antimicrobial agents .
2. Antimalarial Activity
Research indicates that derivatives of this compound may serve as potential antimalarial agents. Modifications to its structure can enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria .
3. Cancer Research
The compound has been investigated for its ability to inhibit specific cancer cell lines. Structural modifications can improve its interaction with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Screening
A study focused on synthesizing derivatives of this compound reported significant antimicrobial activity against various microorganisms. Compounds derived from this base structure showed enhanced inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
| Compound | Microorganism Tested | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 10 |
| Derivative B | Escherichia coli | 15 |
| Derivative C | Candida albicans | 20 |
Case Study 2: Antimalarial Activity
In another study, structural analogs of this compound were synthesized and tested for antimalarial activity. The results indicated that certain modifications led to improved potency against Plasmodium falciparum, suggesting that further exploration of these derivatives could yield effective antimalarial drugs .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
7-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H9NO/c1-8-4-5-9-3-2-6-11(12)10(9)7-8/h2-7H,1H3 |
InChI Key |
ULMCVDAJWJRBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=[N+]2[O-])C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














